molecular formula C16H13NS B3048574 2-(N,N-Diphenylamino)thiophene CAS No. 174904-78-0

2-(N,N-Diphenylamino)thiophene

Cat. No. B3048574
M. Wt: 251.3 g/mol
InChI Key: BVSRQQLDLMFUCZ-UHFFFAOYSA-N
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Description

2-(N,N-Diphenylamino)thiophene is a chemical compound with the molecular formula C16H13NS . It is used for research and development purposes .


Synthesis Analysis

Thiophene derivatives, including 2-(N,N-Diphenylamino)thiophene, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-(N,N-Diphenylamino)thiophene consists of a thiophene ring attached to a diphenylamine group . The molecular weight of this compound is 251.34612 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(N,N-Diphenylamino)thiophene are not mentioned in the search results, thiophene derivatives are known to participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with alkyne moieties .


Physical And Chemical Properties Analysis

2-(N,N-Diphenylamino)thiophene has a melting point of 103 °C and a predicted boiling point of 370.9±15.0 °C . Its predicted density is 1.196±0.06 g/cm3 .

Scientific Research Applications

Application in Solar Cells

2-(N,N-Diphenylamino)thiophene derivatives have been found to be effective in the field of solar energy. For instance, donor materials based on thiophene and triphenylamine, such as 2,5-bis[4-(N,N-diphenylamino)styryl] thiophene, have been synthesized for bulk heterojunction solar cells. These materials showed promising device performance with significant power conversion efficiencies under simulated solar irradiation (Kwon et al., 2010).

In Electrochemical Studies

2-(N,N-Diphenylamino)thiophene and its derivatives have been extensively studied in electrochemical applications. Research on the oxidation of these compounds using cyclovoltammetric and spectroelectrochemical measurements has provided insights into the structure and behavior of their oxidation products and cationic intermediates (Rapta et al., 2006). Further studies have explored the charged states in diphenylamino endcapped thiophenes, revealing details about their electronic transitions and stability under various conditions (Rapta et al., 2013).

Optoelectronic Applications

In the field of optoelectronics, 2-(N,N-Diphenylamino)thiophene derivatives have shown potential as materials for organic light-emitting diodes (OLEDs). Studies on ambipolar diphenylamino end-capped oligofluorenylthiophenes and fluoroarene-thiophene have investigated their optical and electronic properties, highlighting their suitability for OLED applications (Ran et al., 2008).

Safety And Hazards

The safety data sheet for 2-(N,N-Diphenylamino)thiophene suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

Future Directions

Thiophene-based compounds, including 2-(N,N-Diphenylamino)thiophene, are emerging as important building blocks for future organic electronic materials and functional supramolecular chemistry . They have potential applications in organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

N,N-diphenylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRQQLDLMFUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436697
Record name 2-(N,N-Diphenylamino)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N,N-Diphenylamino)thiophene

CAS RN

174904-78-0
Record name 2-(N,N-Diphenylamino)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Heichert, H Hartmann - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
In contrast to their carbocyclic aniline analogues, N,N‐diarylsubtituted 2‐aminothiophenes are not protonated at their N‐atoms but at the 5‐position or, to a smaller extent, at the 3‐…
Number of citations: 1 onlinelibrary.wiley.com
YT Gao, H Zhang, T Jiang, J Yang, B Li, Z Li… - Science China …, 2013 - Springer
Two new multibranched thiophene-based triarylamine derivatives with 1,3,5-triazine core are synthesized and characterized. Their one- and two-photon absorption properties and …
Number of citations: 24 link.springer.com
AKY Jen, Y Cai, PV Bedworth… - Advanced Materials, 1997 - Wiley Online Library
Highly nonlinear chromophores with good thermal stabilities (> 250 C) are required if organic polymeric materials are to be developed for electro‐optical (EO) applications. The …
Number of citations: 168 onlinelibrary.wiley.com
IY Wu, JT Lin, YT Tao, E Balasubramaniam… - Chemistry of …, 2001 - ACS Publications
Star-shaped compounds containing a triphenylamine as the central core and three diphenylthienylamines (NAr 1 Ar 2 (th): 3a, Ar 1 = Ar 2 = Ph; 3b, Ar 1 = Ph and Ar 2 = 3-tolyl; 3c, Ar 1 = …
Number of citations: 96 pubs.acs.org
H Hartmann - Arkivoc, 2012 - researchgate.net
The Vilsmeier reaction of N-substituted 2-arylamino-thiophenes-5-carboxylic acid or their alkyl derivatives gives rise, depending on the substitution pattern at the thiophene moiety, to …
Number of citations: 4 www.researchgate.net
LY Lin, CH Tsai, F Lin, TW Huang, SH Chou, CC Wu… - Tetrahedron, 2012 - Elsevier
A series of organic dyes with a donor–acceptor–acceptor (D–A–A) configuration, in which various diarylthienylamine donors and a cyanoacrylic acid acceptor are bridged by a low-band…
Number of citations: 56 www.sciencedirect.com
LY Lin, CH Tsai, KT Wong, TW Huang… - Journal of Materials …, 2011 - pubs.rsc.org
A series of new push–pull organic dyes incorporating electron-deficient pyrimidine as the π-spacer have been synthesized, characterized, and used as the sensitizers for dye-sensitized …
Number of citations: 119 pubs.rsc.org
S Zrig, G Koeckelberghs, T Verbiest… - The Journal of …, 2007 - ACS Publications
The synthesis of a new series of Λ-type, D-Π-A regioregular oligothiophenes is described. The simultaneous presence of the chiral centers and the Λ-type structure disfavored the …
Number of citations: 52 pubs.acs.org
J Schatz, I Hoffmann - Thiophenes, 2015 - Springer
This chapter reviews the metallation of thiophenes, the utilization of the resulting organometal species as nucleophiles and as cross-coupling partners, and the cross-coupling reactions …
Number of citations: 3 link.springer.com
IY Wu, JT Lin, YT Tao… - Advanced Materials, 2000 - Wiley Online Library
Starburst amorphous compounds as hole‐transporting materials in light‐emitting devices are investigated here. In addition, the synthesis by Stille's palladium‐catalyzed cross‐coupling …
Number of citations: 83 onlinelibrary.wiley.com

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